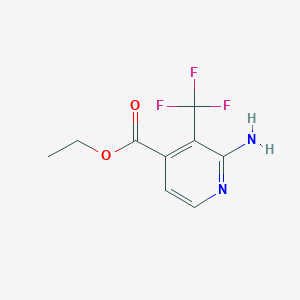

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate

Description

Chemical Identity and Nomenclature of Ethyl 2-Amino-3-(Trifluoromethyl)isonicotinate

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is ethyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate , derived from its pyridine backbone substituted at positions 2, 3, and 4. The numbering begins at the nitrogen atom, with the carboxylate group at position 4, the amino group at position 2, and the trifluoromethyl group at position 3.

Alternative designations include:

- This compound (emphasizing its relationship to isonicotinic acid)

- DS-000768 (a developmental code used in chemical catalogs)

- 1227571-42-7 (an alternate CAS registry number, though less commonly referenced).

The term “isonicotinate” specifies the substitution pattern of the carboxylate group at position 4 of the pyridine ring, distinguishing it from nicotinic (position 3) and picolinic (position 2) acid derivatives.

CAS Registry Number and Molecular Formula Validation

The primary CAS registry number for this compound is 1270542-79-4 , which uniquely identifies it in chemical databases. Its molecular formula, C₉H₉F₃N₂O₂ , has been validated through mass spectrometry and elemental analysis.

| Component | Count | Role in Structure |

|---|---|---|

| Carbon (C) | 9 | Pyridine ring, ethyl ester, CF₃ |

| Hydrogen (H) | 9 | Saturation of bonds |

| Fluorine (F) | 3 | Trifluoromethyl group (-CF₃) |

| Nitrogen (N) | 2 | Pyridine ring and amino group |

| Oxygen (O) | 2 | Ester functional group (-COOEt) |

The molecular weight is 234.17 g/mol , calculated as follows:

$$

\text{MW} = (12.01 \times 9) + (1.01 \times 9) + (19.00 \times 3) + (14.01 \times 2) + (16.00 \times 2) = 234.17 \, \text{g/mol}.

$$

Structural Relationship to Isonicotinic Acid Derivatives

This compound belongs to the broader class of isonicotinic acid derivatives, which are characterized by a pyridine ring with a carboxylate group at position 4. Key structural comparisons include:

- Isonicotinic Acid (C₆H₅NO₂) : The parent compound, featuring a carboxylic acid group at position 4.

- Ethyl Isonicotinate (C₈H₉NO₂) : The ester derivative of isonicotinic acid, where the carboxylic acid is replaced by an ethoxy carbonyl group.

- Modifications in this compound :

The compound’s structure is a result of strategic functionalization of the pyridine ring to optimize reactivity and physicochemical properties. For example, the trifluoromethyl group’s inductive effect stabilizes adjacent electrophilic centers, while the amino group serves as a site for further derivatization.

Structural Evolution Table

| Compound | Position 2 | Position 3 | Position 4 |

|---|---|---|---|

| Isonicotinic acid | H | H | -COOH |

| Ethyl isonicotinate | H | H | -COOEt |

| This compound | -NH₂ | -CF₃ | -COOEt |

This structural progression highlights how sequential modifications at positions 2 and 3 transform the parent acid into a versatile intermediate for drug discovery.

Properties

IUPAC Name |

ethyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-14-7(13)6(5)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEHXSAWSJRMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate is a chemical compound with potential applications in pharmaceutical and agrochemical research. Efficient synthetic methods and detailed analytical data are essential for its preparation and characterization.

Synthetic Approaches

Method Involving Ring Closure Reaction

This method involves several steps starting from ethyl 4-chloroacetoacetate and ethylene glycol monomethyl ether. The initial step includes a reaction between ethyl 4-chloroacetoacetate and ethylene glycol monomethyl ether salt. The molar ratio of ethyl 4-chloroacetoacetate to the ethylene glycol monomethyl ether salt is maintained between 1:1.8 and 1:2.5 for optimal yield. Subsequently, a substitution reaction is performed on the product obtained in the first step with a compound shown in formula IV under alkaline conditions to yield a compound of formula Ib-3. The reaction route involves what is referred to as the C-1 reaction route of the one-pot method using sodium alkoxide or sodium carbonate as the base.

Finally, ammonium salt and/or ammonia is added to the reaction material to perform a ring-closing reaction on compound Ib-3, resulting in the target compound IIC.

Reaction Scheme:

$$

\text{Ethyl 4-chloroacetoacetate} + \text{Ethylene glycol monomethyl ether salt} \rightarrow \text{Intermediate}

$$

$$

\text{Intermediate} + \text{Compound of formula IV} \xrightarrow{\text{Alkali}} \text{Compound Ib-3}

$$

$$

\text{Compound Ib-3} \xrightarrow{\text{Ammonium salt/Ammonia}} \text{Compound IIC (this compound)}

$$

Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid ethyl ester

In the first step, a brown liquid (11.4 g) is prepared. This liquid is then dissolved in acetic acid (20 mL) and stirred at room temperature. Ammonium acetate (4.28 g) is added, and the mixture is stirred for approximately 0.5 hours. The temperature is then raised to 50°C, and the reaction continues for 1.5 hours, during which the system turns brownish-red. The acetic acid is removed by concentration under reduced pressure at 70°C. The residue is extracted three times with 150 mL of methylene chloride. The organic phases are combined and washed with a small amount of saturated aqueous sodium bicarbonate solution. The organic phase is separated and concentrated to yield 10.8 g of a brown oil with a content of 74.1%, resulting in a total yield of 77.4% for the two steps.

Alternative Synthesis from Ethyl 2-Chloronicotinate

Ethyl 2-chloronicotinate can be used as a starting material. Thionyl chloride is added to 2-chloronicotinic acid, and the mixture is heated to reflux until it becomes homogeneous. After cooling and evaporation of thionyl chloride, benzene is added and evaporated to obtain ethyl 2-chloronicotinate, which is used without further purification.

Reaction:

$$

\text{2-chloronicotinic acid} + \text{Thionyl chloride} \rightarrow \text{Ethyl 2-chloronicotinate}

$$

Ethyl 2-chloronicotinate is then reacted with 2-methyl-3-trifluoromethylaniline in ethylene glycol at 160°C to yield ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate.

Reaction:

$$

\text{Ethyl 2-chloronicotinate} + \text{2-methyl-3-trifluoromethylaniline} \rightarrow \text{Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate}

$$

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate has several notable applications across different scientific domains:

- Medicinal Chemistry : The compound is being investigated for its potential as a pharmaceutical intermediate in the development of new drugs. Its structure suggests possible antimicrobial and anticancer properties, making it a candidate for further exploration in therapeutic applications.

- Biological Studies : Research is ongoing to elucidate the compound's interactions with biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively and interact with intracellular targets. This property is crucial for its potential therapeutic applications.

- Agrochemicals : this compound is also studied for its applications in agrochemicals, where it may contribute to the development of more effective pesticides or herbicides due to its unique chemical properties.

Case Studies and Research Findings

Several studies have documented the potential applications and effects of this compound:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative strains. The mechanism behind this activity is still under investigation but suggests that the trifluoromethyl group plays a crucial role in enhancing efficacy against pathogens.

- Anticancer Potential : Preliminary findings suggest that this compound may have antiproliferative effects on certain cancer cell lines. Further studies are required to explore its effectiveness and specific mechanisms of action against cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate

- Key Differences: Replaces the amino group with a methoxy (-OMe) group at position 2.

- Impact: Reactivity: The methoxy group is less nucleophilic than amino, reducing its utility in reactions requiring NH₂-mediated coupling (e.g., amidation). Stability: Methoxy substitution may improve oxidative stability compared to amino derivatives. Applications: Primarily used in materials science due to its inertness, whereas the amino variant is preferred in drug synthesis .

Pyrazole-Based Analogues

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Key Differences : Replaces the pyridine core with a pyrazole ring and introduces a methyl group at position 1.

- Impact :

N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Key Differences : Features a pyrazole-pyridine hybrid structure with dual trifluoromethyl groups.

- Impact :

Pyrimidine Derivatives

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester

- Key Differences : Pyrimidine core with -CF₃ at position 2 and a pyridyl substituent at position 4.

- Impact :

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Ethyl 2-amino-3-(trifluoromethyl)isonicotinate | Pyridine | 2-NH₂, 3-CF₃, 4-COOEt | ~264 | Drug precursors |

| Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate | Pyridine | 2-OMe, 3-CF₃, 4-COOEt | ~279 | Material science |

| Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Pyrazole | 1-CH₃, 3-CF₃, 4-COOEt | ~222 | Agrochemicals |

| 2-(Trifluoromethyl)-4-(6-CF₃-pyridin-3-yl)pyrimidine-5-COOEt | Pyrimidine | 2-CF₃, 4-pyridyl, 5-COOEt | 366 | CNS therapeutics |

Research Findings and Trends

- Reactivity: Amino-substituted derivatives (e.g., the target compound) show superior reactivity in palladium-catalyzed couplings compared to methoxy analogues .

- Thermal Stability : Pyrazole-based compounds exhibit higher thermal stability (decomposition >250°C) than pyridine derivatives due to aromatic stabilization .

- Patent Trends : Recent patents (2024) emphasize pyrimidine-trifluoromethyl hybrids for oncology, reflecting a shift toward dual-targeting molecules .

Biological Activity

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate (ETFMI) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H9F3N2O2

- Molecular Weight : 234.18 g/mol

- Functional Groups : The presence of an amino group and a trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets.

The mechanism by which ETFMI exerts its biological effects involves several key interactions:

- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, allowing ETFMI to easily cross cell membranes.

- Enzyme Interaction : Once inside the cell, ETFMI can interact with various enzymes and receptors, modulating their activity. This interaction may influence pathways related to inflammation and cancer progression.

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, affecting their conformation and function.

Anticancer Properties

Research indicates that ETFMI possesses significant anticancer activity. In vitro studies have demonstrated that ETFMI can inhibit the proliferation of various cancer cell lines. For instance:

- Study Findings : A study evaluated ETFMI's effect on human leukemia cells, revealing an IC50 value of approximately 5 µM, indicating potent cytotoxicity against these cells .

- Mechanism : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell survival pathways.

Anti-inflammatory Effects

ETFMI has also been explored for its anti-inflammatory properties:

- Research Outcomes : In animal models of inflammation, ETFMI administration resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

- Potential Applications : These findings suggest that ETFMI could be developed as a therapeutic agent for inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique attributes of ETFMI, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-3-(difluoromethyl)isonicotinate | Contains difluoromethyl instead of trifluoromethyl | Generally lower lipophilicity and bioavailability |

| Ethyl 2-amino-3-(chloromethyl)isonicotinate | Contains chloromethyl group | Less reactive due to chlorine's electronegativity |

| Ethyl 2-amino-3-(bromomethyl)isonicotinate | Contains bromomethyl group | Different reactivity profile due to bromine |

The trifluoromethyl group in ETFMI contributes significantly to its enhanced biological activity compared to these analogs.

Case Studies

-

Anticancer Efficacy Study :

- Objective : To evaluate the anticancer efficacy of ETFMI against ovarian cancer cell lines.

- Methodology : Cell viability assays were performed using MTT assays.

- Results : ETFMI demonstrated a dose-dependent inhibition of cell growth, with the most significant effects observed at higher concentrations .

-

Inflammation Model Study :

- Objective : To assess the anti-inflammatory effects of ETFMI in a carrageenan-induced paw edema model in rats.

- Methodology : Rats were treated with different doses of ETFMI prior to edema induction.

- Results : A marked decrease in paw swelling was observed in treated groups compared to controls, suggesting potent anti-inflammatory activity .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(trifluoromethyl)isonicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step protocols involving pyridine ring functionalization. A common approach includes:

- Step 1 : Trifluoromethylation of a pyridine precursor using reagents like trifluoroacetic anhydride (TFAA) or trifluoromethyl iodide under radical initiation (e.g., 450 nm light irradiation) .

- Step 2 : Subsequent esterification with ethanol under acidic conditions to introduce the ethyl ester group.

- Step 3 : Amine group introduction via nucleophilic substitution or reductive amination.

Key considerations : - Yields are sensitive to stoichiometry of TFAA (4 equiv. optimal) and donor-acceptor complex stability (e.g., ethyl isonicotinate N-oxide as an acceptor) .

- Side products like trifluoroacetylated derivatives may form due to nucleophilic trapping; TLC/HPLC monitoring is critical .

Q. How should researchers characterize the compound’s purity and structural integrity?

Recommended analytical workflows:

- NMR : Confirm regiochemistry of the trifluoromethyl and amino groups via H and F NMR. The deshielding effect of CF on adjacent protons is diagnostic .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H] (expected m/z ~265.06 for CHFNO) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with TFA-modified mobile phases to mitigate peak tailing .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The CF group acts as a strong electron-withdrawing substituent, activating the pyridine ring for electrophilic aromatic substitution (EAS) or Suzuki-Miyaura couplings. For example:

- Case study : this compound reacts with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) under Pd catalysis to form biaryl derivatives. LCMS data ([M+H] = 366) confirms successful coupling .

- Challenges : Steric hindrance from CF may reduce coupling efficiency; optimizing ligand systems (e.g., SPhos) improves yields .

Q. What mechanisms underlie side-product formation during trifluoromethylation, and how can they be mitigated?

Observed contradictions :

- Under photoredox conditions, increased TFAA loading beyond 4 equiv. generates trifluoroacetylated byproducts via electrophilic intermediate trapping .

- Addition of ethyl isonicotinate (1 equiv.) stalls reactions due to unproductive EDA complex formation with intermediates like ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate .

Mitigation strategies : - Use calcium chloride as a Lewis acid to stabilize reactive intermediates .

- Sequential reagent addition and real-time UV-Vis monitoring to track EDA complex dissociation .

Q. How does the compound interact with biological systems, and what metabolic pathways are implicated?

Recent findings :

- In hepatocellular carcinoma (HCC) studies, ethyl 3-cyano-6-methyl-2-(phenylthio)isonicotinate (structurally analogous) was identified as a downregulated metabolite, suggesting potential roles in redox or nucleotide metabolism .

- Methodological note : Use LC-MS/MS with isotope-labeled internal standards to track metabolic stability in vitro .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in reaction yields reported across studies?

Example : Variations in trifluoromethylation yields (e.g., 55% vs. 70%) may arise from:

- Light source intensity (450 nm laser vs. broad-spectrum lamps) .

- Solvent polarity: Nitromethane enhances radical stability vs. acetonitrile .

Recommendations : - Replicate conditions using controlled light sources (e.g., laser diodes) and report photon flux.

- Include control experiments with radical scavengers (e.g., TEMPO) to confirm mechanistic pathways .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values.

- For metabolomic data (e.g., HCC studies), apply multivariate analysis (PCA or OPLS-DA) to distinguish metabolic clusters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.